molecular formula C10H10FNO2 B12891196 5-((4-Fluorophenyl)methyl)-2-oxazolidinone CAS No. 62825-91-6

5-((4-Fluorophenyl)methyl)-2-oxazolidinone

Cat. No.: B12891196
CAS No.: 62825-91-6
M. Wt: 195.19 g/mol
InChI Key: YJQGCMLOVNBRLI-UHFFFAOYSA-N
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Description

5-(4-Fluorobenzyl)oxazolidin-2-one is a heterocyclic compound that features an oxazolidinone ring substituted with a 4-fluorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorobenzyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method involves the use of glycidyl carbamates, which undergo intramolecular cyclization under basic conditions to form the oxazolidinone ring .

Industrial Production Methods

Industrial production of 5-(4-Fluorobenzyl)oxazolidin-2-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorobenzyl)oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(4-Fluorobenzyl)oxazolidin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorobenzyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorobenzyl group enhances its stability and reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

CAS No.

62825-91-6

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9/h1-4,9H,5-6H2,(H,12,13)

InChI Key

YJQGCMLOVNBRLI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CC2=CC=C(C=C2)F

Origin of Product

United States

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